KN-62

Description

Properties

IUPAC Name |

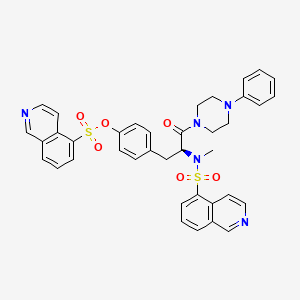

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVLFQBBRSMWHX-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127191-97-3 | |

| Record name | 4-[(2S)-2-[(5-Isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl 5-isoquinolinesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127191-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KN 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KN-62 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HM46XPOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KN-62 as a CaMKII Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-62 is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] It has been widely used as a research tool to investigate the physiological and pathological roles of CaMKII in a variety of cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical data, experimental protocols, and its effects on signaling pathways.

Mechanism of Action

This compound acts as a selective inhibitor of CaMKII by competing with calmodulin (CaM), the primary activator of the kinase.[3][4][5] It binds directly to the calmodulin-binding site on the CaMKII holoenzyme, thereby preventing the conformational changes required for kinase activation.[1][3] This inhibitory action is non-competitive with respect to ATP.[4][5] Consequently, this compound effectively blocks the autophosphorylation of CaMKII at Thr286, a critical step for generating autonomous, Ca2+/CaM-independent activity.[6] It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated and is in its autonomously active state.[1][4][5]

Biochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound against CaMKII

| Parameter | Value | Species/Tissue | Reference |

| Ki | 0.9 µM | Rat Brain | [1][2] |

| IC50 | 900 nM | Not Specified | [3] |

Table 2: Selectivity Profile of this compound

| Target | Activity | IC50/Ki | Reference |

| CaMKI | Inhibitor | Equally potent as CaMKII | [2][4] |

| CaMKIV | Inhibitor | Equally potent as CaMKII | [2][4] |

| CaMKV | Inhibitor | Ki of 0.8 µM | [2] |

| Protein Kinase A (PKA) | Low Inhibition | Not Specified | [2][4] |

| Protein Kinase C (PKC) | Low Inhibition | Not Specified | [2][4] |

| Myosin Light Chain Kinase (MLCK) | Low Inhibition | Not Specified | [2][4] |

| P2X7 Receptor | Non-competitive Antagonist | IC50 of ~15 nM | [1][2][3] |

| Voltage-gated K+ channels | Blocker | 0.3–3 µM | [4][5] |

| L-type Ca2+ channels | Direct effect | Not Specified | [4] |

Signaling Pathways

This compound, by inhibiting CaMKII, can modulate a multitude of downstream signaling pathways.

Caption: CaMKII activation by Ca²⁺/Calmodulin and its inhibition by this compound, affecting downstream pathways.

By inhibiting CaMKII, this compound has been shown to:

-

Inhibit HIF-1α Translation: In hepatoma cells, this compound can attenuate hypoxic gene regulation by inhibiting AKT signaling, which in turn demotes the translation of HIF-1α.[7]

-

Suppress the MAPK/c-myc Pathway: In human keratinocytes, this compound has been demonstrated to inhibit the mitogen-activated protein kinase (MAPK) pathway and c-myc activation, leading to reduced proliferation.[8]

-

Modulate Synaptic Plasticity: CaMKII is a key player in long-term potentiation (LTP), a cellular model for learning and memory.[9] this compound can be used to study the role of CaMKII in these processes.

-

Affect Cell Cycle Progression: In K562 leukemia cells, this compound has been shown to inhibit cell growth and cause an accumulation of cells in the S phase of the cell cycle.[10]

Experimental Protocols

In Vitro CaMKII Kinase Assay

This protocol is a general guideline for measuring CaMKII activity in the presence of an inhibitor like this compound.

Caption: Workflow for a typical in vitro CaMKII kinase assay to evaluate inhibitor potency.

Materials:

-

Purified, active CaMKII

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 35 mM HEPES)

-

10 mM MgCl2[2]

-

1 mM CaCl2[2]

-

Calmodulin (e.g., 0.1 µM)[2]

-

CaMKII substrate (e.g., Syntide-2 or chicken gizzard myosin 20-kD light chain)[2][10]

-

[γ-33P]ATP or [γ-32P]ATP

-

Trichloroacetic acid (TCA) or other stop solution

-

Phosphocellulose paper or other means to separate phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare a kinase reaction mixture containing the assay buffer, MgCl2, CaCl2, calmodulin, and the CaMKII substrate.

-

Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding purified CaMKII and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 2 minutes).[2]

-

Terminate the reaction by adding a stop solution such as 10% TCA.[2]

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

-

Quantify the amount of incorporated 33P using a scintillation counter.

-

Plot the remaining kinase activity as a function of this compound concentration to determine the IC50 value.

Cell-Based Assay for CaMKII Inhibition

This protocol provides a general framework for assessing the effect of this compound on a cellular process known to be regulated by CaMKII.

Caption: A generalized workflow for a cell-based assay to investigate the effects of this compound.

Materials:

-

Cell line of interest (e.g., K562, HepG2, PC12)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Stimulus to activate CaMKII (e.g., A23187, carbachol, growth factors)

-

Reagents for the chosen endpoint measurement (e.g., antibodies for Western blotting, cell proliferation assay kit)

Procedure:

-

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration.

-

Apply a stimulus to activate the CaMKII pathway. The nature of the stimulus will depend on the cell type and the pathway being investigated.

-

After the desired incubation time, lyse the cells and collect the lysates.

-

Measure the chosen downstream endpoint. This could be the phosphorylation status of a CaMKII substrate (e.g., via Western blot), gene expression (e.g., via qPCR or a reporter assay), or a functional outcome like cell proliferation or migration.

-

Analyze the data to determine the effect of this compound on the cellular response.

Considerations and Limitations

-

Off-Target Effects: As highlighted in Table 2, this compound is not entirely specific for CaMKII. Researchers should be mindful of its effects on the P2X7 receptor and certain ion channels.[1][2][4] The use of an inactive analog, such as KN-92, can serve as a negative control in some experiments.[4]

-

Solubility: this compound is hydrophobic and typically dissolved in DMSO.[2][3] Ensure the final DMSO concentration in the assay is low and consistent across all conditions.

-

Autonomous CaMKII: this compound is not effective against already autophosphorylated, autonomously active CaMKII.[1][4][5] This is a crucial consideration when designing experiments to probe the role of the autonomous form of the kinase.

Conclusion

This compound remains a valuable pharmacological tool for dissecting the multifaceted roles of CaMKII in cellular signaling. A thorough understanding of its mechanism of action, potency, and selectivity, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of results. By employing appropriate experimental controls and being cognizant of its limitations, researchers can continue to leverage this compound to unravel the complexities of CaMKII-mediated pathways in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca(2+)/calmodulin-dependent protein kinase (CaM-kinase) inhibitor this compound suppresses the activity of mitogen-activated protein kinase (MAPK), c-myc activation and human keratinocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

KN-62 Selectivity Profile for Protein Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein kinase selectivity profile of KN-62, a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document summarizes quantitative data, details experimental methodologies for assessing kinase inhibition, and visualizes key signaling pathways affected by this compound.

Executive Summary

This compound is a widely used pharmacological tool for studying the physiological roles of CaMKII. It acts as a competitive inhibitor with respect to calmodulin binding to CaMKII and is non-competitive with ATP. While it exhibits potent inhibition of CaMKII, a thorough understanding of its broader kinase selectivity is crucial for the accurate interpretation of experimental results and for its potential consideration in drug development programs. This guide presents a detailed analysis of this compound's activity against a panel of protein kinases and its significant off-target effects.

Data Presentation: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against its primary target, CaMKII, and other related kinases. Furthermore, a broader screening against a panel of kinases provides a more comprehensive view of its selectivity.

| Target Kinase | Inhibition Value | Value Type | Notes |

| CaMKII | 0.9 µM | Ki | Potent and specific inhibitor.[1][2][3] |

| CaMKII | 900 nM | IC50 | |

| CaMKI | Inhibited | - | Inhibits equally well as CaMKIV.[1][3] |

| CaMKIV | Inhibited | - | Inhibits equally well as CaMKI.[1][3] |

| CaMKV | 0.8 µM | Ki | [1][3] |

| PKA | Not significantly inhibited | - | Selective for CaMKII relative to PKA.[3] |

| PKC | Not significantly inhibited | - | Selective for CaMKII relative to PKC.[3] |

| MLCK | Not significantly inhibited | - | Selective for CaMKII relative to MLCK.[3] |

| P2RX7 | 15 nM | IC50 | Potent non-competitive antagonist; a significant off-target.[1][2][3][4] |

Kinome Scan Data

The following table summarizes the screening results of this compound at a concentration of 10 µM against a panel of protein kinases. The data is presented as the percentage of remaining kinase activity.

| Kinase | % Activity Remaining | Kinase | % Activity Remaining |

| EF2K | 130 | p38 beta MAPK | 84 |

| CHK2 | 123 | PKB beta | 83 |

| CHK1 | 120 | DYRK3 | 81 |

| RSK1 | 116 | MSK1 | 81 |

| AMPK | 115 | SmMLCK | 80 |

| PAK6 | 113 | JNK3 | 79 |

| JNK1 | 110 | CSK | 79 |

| HIPK3 | 107 | PKA | 76 |

| CK2 | 105 | DYRK2 | 76 |

| CDK2-Cyclin A | 105 | MELK | 76 |

| PAK5 | 104 | PKB alpha | 75 |

| MNK1 | 103 | SGK1 | 75 |

| MST2 | 102 | MAPKAP-K3 | 74 |

| p38 gamma MAPK | 102 | NEK6 | 74 |

| ERK1 | 102 | SRPK1 | 70 |

| MNK2 | 101 | IKK beta | 63 |

| ERK8 | 99 | PIM3 | 61 |

| PDK1 | 99 | S6K1 | 61 |

| PKC zeta | 99 | RSK2 | 60 |

| HIPK2 | 99 | GSK3 beta | 58 |

| BRSK2 | 96 | MAPKAP-K2 | 56 |

| PLK1 | 95 | PIM1 | 53 |

| Src | 94 | PRAK | 45 |

| PKC alpha | 93 | CAMK1 | 38 |

| MKK1 | 93 | DYRK1A | 38 |

| CK1 delta | 93 | Lck | 30 |

| ERK2 | 92 | ||

| Aurora C | 91 | ||

| p38 alpha MAPK | 91 | ||

| NEK7 | 91 | ||

| MARK3 | 90 | ||

| NEK2a | 90 | ||

| p38 delta MAPK | 90 | ||

| PAK4 | 89 | ||

| Aurora B | 89 | ||

| JNK2 | 89 | ||

| CAMKK beta | 88 | ||

| ROCK 2 | 87 | ||

| PIM2 | 87 | ||

| PRK2 | 87 | ||

| PHK | 87 | ||

| PKD1 | 87 | ||

| CAMKK alpha | 85 |

Data sourced from the International Centre for Kinase Profiling.[5]

Experimental Protocols

In Vitro CaMKII Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of this compound against CaMKII.

1. Materials and Reagents:

-

Recombinant human CaMKII

-

This compound

-

Autocamtide-2 (AC-2) peptide substrate

-

ATP (γ-32P ATP for radiometric assay or unlabeled ATP for HPLC-MS-based assay)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

Calmodulin

-

CaCl2

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter (for radiometric assay)

-

HPLC-MS system (for non-radioactive assay)

-

Stop solution (e.g., 75 mM phosphoric acid for radiometric assay, or formic acid for HPLC-MS)

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Kinase Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, CaCl2, and calmodulin.

-

Inhibitor Incubation: Add the diluted this compound or vehicle (DMSO) to the wells containing the kinase reaction mixture.

-

Enzyme Addition: Add recombinant CaMKII to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate (Autocamtide-2) and ATP.

-

Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination: Stop the reaction by adding the appropriate stop solution.

3. Detection and Data Analysis:

-

Radiometric Detection:

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated γ-32P ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

HPLC-MS Detection:

-

Inject a sample of the terminated reaction mixture into an HPLC-MS system.

-

Separate the substrate (AC-2) from the phosphorylated product (phospho-AC-2) using a suitable chromatography method.

-

Quantify the amounts of both peptides by mass spectrometry.[6]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualization

CaMKII Signaling Pathway

Caption: CaMKII activation and signaling cascade.

This compound Inhibition Workflow

Caption: Experimental workflow for this compound inhibition assay.

P2RX7 Signaling as an Off-Target of this compound

Caption: P2RX7 receptor signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Inhibitor | KN62 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the chemical structure of KN-62

An In-depth Technical Guide to the CaMKII Inhibitor: KN-62

Introduction

This compound is a potent, selective, and cell-permeable chemical probe widely utilized in cellular and in vivo research to investigate the roles of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] As a derivative of isoquinolinesulfonamide, its primary mechanism of action involves the direct inhibition of CaMKII activation.[1][3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and experimental protocols associated with this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex structure featuring two isoquinoline rings.[1][2] Its systematic IUPAC name is 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate.[1] The key chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate | [1] |

| Alternate Name | 1-[N,O-Bis(5-Isoquinolinesulfonyl)-N-Methyltyrosyl]-4-Phenylpiperazine | [4] |

| CAS Number | 127191-97-3 | [1][2] |

| Molecular Formula | C₃₈H₃₅N₅O₆S₂ | [1][4] |

| Molecular Weight | 721.84 g/mol | [1][4] |

| SMILES | CN(--INVALID-LINK--OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | [1][2] |

| Purity | ≥95-98% (Commercially available) | [4] |

Mechanism of Action

Inhibition of CaMKII

CaMKII is a serine/threonine protein kinase that plays a crucial role in decoding intracellular calcium (Ca²⁺) signals. Its activation is initiated by the binding of a Ca²⁺/calmodulin (CaM) complex. This compound exerts its inhibitory effect through a distinct allosteric mechanism.[3] It binds directly to the CaM binding site on the CaMKII holoenzyme.[1][5] This action competitively blocks the binding of the Ca²⁺/CaM complex, thereby preventing the activation and subsequent autophosphorylation of the kinase.[1][3]

Notably, the inhibition by this compound is non-competitive with respect to ATP.[3] Furthermore, this compound does not inhibit CaMKII that has already been autophosphorylated and is in a Ca²⁺/CaM-independent active state.[3][5]

Figure 1: CaMKII activation pathway and its inhibition by this compound.

Off-Target Effects

While selective for CaMKII over kinases like PKA and PKC, this compound is known to inhibit other CaM kinases, such as CaMKI and CaMKIV.[3][6] Crucially, it also functions as a potent non-competitive antagonist of the purinergic P2X7 receptor, an ATP-gated ion channel, with a much higher potency than for CaMKII.[1][2][5] This off-target activity must be considered when interpreting experimental results.

Quantitative Inhibitory Data

The potency of this compound has been quantified against its primary target and key off-target receptor. The values demonstrate its dual activity, which can be leveraged or controlled for in experimental design.

| Target | Metric | Value (nM) | Species/System | Reference |

| CaMKII | IC₅₀ | 900 | - | [1][2] |

| CaMKII | Kᵢ | 900 | Rat Brain | [5][6] |

| P2X7 Receptor | IC₅₀ | ~15 | HEK293 Cells | [2][5] |

| P2X7 Receptor | IC₅₀ | 12.7 | Human Lymphocytes (Ba²⁺ influx) | [5] |

| P2X7 Receptor | IC₅₀ | 13.1 | Human Leukemic B Lymphocytes (Ethidium influx) | [5] |

Experimental Protocol: In Vitro CaMKII Kinase Assay

This protocol outlines a standard method to determine the inhibitory activity (e.g., IC₅₀) of this compound on CaMKII using a radiometric assay with a peptide substrate.

Objective: To measure the dose-dependent inhibition of CaMKII by this compound.

Materials:

-

Recombinant CaMKII enzyme

-

Calmodulin (CaM)

-

ATP, [γ-³³P]ATP

-

CaMKII peptide substrate (e.g., Autocamtide-2)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂

-

Stop Solution: 10% Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter and fluid

Methodology:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, CaM, and the CaMKII peptide substrate.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Include a DMSO-only control (vehicle control).

-

Initiate Pre-incubation: Add 20 µL of the this compound dilutions (or vehicle) to individual reaction wells. Add 20 µL of the CaMKII enzyme solution to each well and incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Start Kinase Reaction: Initiate the phosphorylation reaction by adding 10 µL of the ATP solution (containing a spike of [γ-³³P]ATP). The final reaction volume is typically 50-100 µL.[6]

-

Incubate: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Immediately immerse the paper in 10% TCA to precipitate the phosphorylated substrate.[6]

-

Wash: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify: Air dry the papers, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

-

Plot the percent activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Figure 2: Workflow for an in vitro radiometric CaMKII inhibition assay.

References

The Modulatory Effects of KN-62 on P2X7 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in cellular signaling, particularly in immune and neuronal cells. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, pore formation, and the release of inflammatory cytokines. Due to its involvement in various pathological conditions such as chronic pain, neuroinflammation, and cancer, the P2X7 receptor has emerged as a significant therapeutic target. KN-62, initially identified as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), has also been characterized as a highly effective non-competitive antagonist of the P2X7 receptor. This technical guide provides an in-depth overview of the effects of this compound on P2X7 receptor activity, detailing its mechanism of action, quantitative inhibitory profile, and impact on downstream signaling pathways.

Core Mechanism of this compound Action on P2X7 Receptors

This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[1][2] This means it does not directly compete with ATP for its binding site. Instead, this compound is thought to bind to an allosteric site located at the interface between P2X7 receptor subunits, distinct from the ATP-binding pocket.[3] This binding event induces a conformational change in the receptor, which in turn prevents the channel from opening, even when ATP is bound.

The species-specificity of this compound is a critical aspect of its pharmacology. It is a potent inhibitor of the human P2X7 receptor but exhibits significantly weaker activity against the rat P2X7 receptor.[1][4][5] This difference in potency has been attributed to variations in the amino acid sequences within the allosteric binding site, particularly at position 95. In the human P2X7 receptor, a phenylalanine residue (Phe95) at this position is crucial for the high-affinity binding of this compound, likely through pi-stacking interactions.[4][5] The rat P2X7 receptor, however, possesses a leucine at the equivalent position, which does not facilitate the same strong interaction, leading to reduced antagonist efficacy.[4][5]

Quantitative Analysis of P2X7 Receptor Inhibition by this compound

The inhibitory potency of this compound on P2X7 receptors has been quantified across various studies, cell types, and experimental assays. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness. A summary of reported IC50 values is presented below.

| Parameter | Species/Cell Line | Assay Type | IC50 Value (nM) | Reference |

| IC50 | Human Lymphocytes | Ba2+ Influx | 12.7 | [6] |

| IC50 | Human Lymphocytes | Ethidium+ Uptake | 13.1 | [6] |

| IC50 | HEK293 cells expressing human P2X7 | Not specified | ~15 | [7] |

| IC50 | Human P2X7 Receptor | Not specified | ~100 | [4][5] |

| IC50 | Mouse P2X7 Receptor | Yo-Pro Uptake | Potent activity | [1] |

| IC50 | Rat P2X7 Receptor | Ca2+ Influx / Yo-Pro Uptake | Inactive/>100,000 | [1][4][5] |

| Ki (for CaMKII) | Rat Brain | Not specified | 900 | [7] |

Impact on P2X7 Receptor-Mediated Signaling Pathways

Activation of the P2X7 receptor initiates several downstream signaling cascades that are pivotal in inflammatory and cellular stress responses. This compound, by blocking the initial receptor activation, effectively attenuates these downstream events.

NLRP3 Inflammasome Activation

One of the most well-characterized consequences of P2X7 receptor activation is the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. This multi-protein complex is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The process is initiated by a P2X7-mediated K+ efflux from the cell. By preventing this ion flux, this compound has been shown to be a potent inhibitor of ATP-induced IL-1β release from human monocytes.[8][9]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The P2X7 receptor is also known to activate various Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and Extracellular signal-regulated kinases (ERK1/2), which are involved in cellular stress responses, proliferation, and inflammation. Studies have demonstrated that P2X7-mediated activation of p38 MAPK can be blocked by this compound.[10] While direct inhibition of ERK1/2 by this compound downstream of P2X7 is less explicitly documented, its role as an upstream P2X7 antagonist implies an inhibitory effect on this pathway as well.

Nuclear Factor-kappa B (NF-κB) Signaling

Activation of the P2X7 receptor can also lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This activation is thought to be mediated through the ion flux changes and subsequent downstream signaling events following P2X7 gating. As a potent blocker of the initial P2X7 activation, this compound is expected to prevent the downstream activation of NF-κB, thereby reducing the expression of NF-κB-dependent pro-inflammatory genes.

Experimental Protocols

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following P2X7 receptor activation.

Methodology:

-

Cell Preparation: Culture cells expressing P2X7 receptors (e.g., HEK293-P2X7, THP-1 monocytes) on black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with the salt solution to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a P2X7 agonist, such as ATP or BzATP, to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.

-

Data Analysis: Calculate the inhibition of the calcium response at each this compound concentration to determine the IC50 value.

Dye Uptake (Pore Formation) Assay

This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the influx of a fluorescent dye.

Methodology:

-

Cell Preparation: Prepare a suspension of cells expressing P2X7 receptors.

-

Antagonist Pre-incubation: Incubate the cells with different concentrations of this compound for 15-30 minutes at 37°C.

-

Dye and Agonist Addition: Add a fluorescent dye that is normally membrane-impermeant (e.g., ethidium bromide, YO-PRO-1) along with a P2X7 agonist (e.g., BzATP).

-

Incubation: Incubate the cell suspension for a defined period (e.g., 10-30 minutes) at 37°C to allow for dye uptake.

-

Measurement: Measure the fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Quantify the reduction in dye uptake in the presence of this compound to determine the IC50 for pore formation inhibition.

Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X7 receptor channel.

Methodology:

-

Cell Preparation: Plate cells expressing P2X7 receptors on coverslips suitable for microscopy.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell. The intracellular solution contains ions appropriate for measuring cation currents, and the extracellular solution contains the agonist and antagonist.

-

Baseline Recording: Record the baseline membrane current in the absence of any agonist.

-

Agonist Application: Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP) to elicit an inward current.

-

Antagonist Application: Co-apply or pre-apply this compound with the agonist to measure the extent of current inhibition.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Construct a dose-response curve to determine the IC50 for channel inhibition.

Conclusion

This compound is a valuable pharmacological tool for the study of P2X7 receptor function. Its characterization as a potent, non-competitive, and species-selective antagonist provides a means to dissect the complex signaling pathways initiated by P2X7 activation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the roles of the P2X7 receptor in health and disease and for professionals in the field of drug development targeting this important ion channel. The clear species differences in this compound's activity underscore the importance of selecting appropriate experimental models for translational research.

References

- 1. mdpi.com [mdpi.com]

- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, this compound, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. iris.unife.it [iris.unife.it]

- 5. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure–activity relationship study of P2X7 receptor inhibitors using combination of principal component analysis and artificial intelligence methods - PMC [pmc.ncbi.nlm.nih.gov]

Cell Permeability of KN-62: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Cell Permeability

A thorough review of existing literature reveals a consistent description of KN-62 as a "cell-permeable" inhibitor.[1] This characterization is based on its observed intracellular effects in a multitude of cell-based assays across various cell lines. However, specific quantitative metrics of its passage across cell membranes are not publicly documented. For context, the permeability of kinase inhibitors can vary widely. Generally, compounds with a Papp value >1 x 10⁻⁶ cm/s in a Caco-2 assay are considered to have good permeability.

Table 1: Permeability Classification Based on Apparent Permeability Coefficient (Papp)

| Permeability Class | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

| Low | < 1 |

| Moderate | 1 - 10 |

| High | > 10 |

| Note: This table provides a general classification for intestinal permeability and is not based on specific experimental data for this compound. |

Experimental Protocols for Determining Cell Permeability

To address the absence of specific data, this section provides detailed methodologies for two standard in vitro assays that can be employed to quantitatively assess the cell permeability of this compound.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. The assay utilizes a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions.

Experimental Workflow:

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Monolayer Integrity: Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable. The permeability of a fluorescent marker like Lucifer Yellow is also assessed to confirm the integrity of the tight junctions.

-

Transport Studies:

-

The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

For apical-to-basolateral (A-B) transport, the this compound dosing solution (e.g., 10 µM in HBSS) is added to the apical side, and fresh HBSS is added to the basolateral side.

-

For basolateral-to-apical (B-A) transport, the this compound solution is added to the basolateral side, and fresh HBSS is added to the apical side.

-

The plates are incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh buffer.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.

Experimental Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 1% L-α-phosphatidylcholine in dodecane).

-

Plate Setup: The wells of an acceptor plate are filled with buffer (e.g., phosphate-buffered saline, pH 7.4). The this compound dosing solution (e.g., 10 µM in the same buffer) is added to the donor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, forming a "sandwich," and incubated at room temperature for a defined period (e.g., 4 to 16 hours).

-

Sample Analysis: After incubation, the plates are separated, and the concentration of this compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The effective permeability (Pe) is calculated using an appropriate equation that considers the concentrations in the donor and acceptor compartments, the incubation time, and the dimensions of the assay system.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects primarily through the inhibition of CaMKII. This inhibition has downstream consequences on various signaling pathways, including the AKT/HIF-1α pathway.

CaMKII Inhibition Pathway

This compound is a competitive inhibitor of Ca²⁺/Calmodulin binding to CaMKII, thereby preventing the autophosphorylation and activation of the kinase.[2] This blockade affects numerous downstream cellular processes that are regulated by CaMKII.

Caption: Mechanism of CaMKII inhibition by this compound.

Inhibition of the AKT/HIF-1α Pathway

Studies have shown that this compound can inhibit the AKT signaling pathway.[3] This, in turn, suppresses the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular responses to hypoxia.[3]

Caption: this compound's inhibitory effect on the AKT/HIF-1α signaling pathway.

Conclusion

This compound is a valuable tool for studying CaMKII-mediated cellular processes, and its utility is predicated on its ability to cross cell membranes. While qualitative evidence strongly supports its cell permeability, the lack of quantitative data represents a knowledge gap. The experimental protocols detailed in this guide provide a framework for researchers to generate this important data, enabling a more precise understanding of the pharmacokinetics and cellular disposition of this compound. Furthermore, a clear understanding of its impact on key signaling pathways, such as CaMKII and AKT/HIF-1α, is crucial for interpreting experimental results and exploring its therapeutic potential.

References

KN-62's Role in Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from gene expression and proliferation to muscle contraction and neurotransmission. A key mediator in these pathways is the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a multifunctional serine/threonine kinase that decodes the frequency and amplitude of intracellular Ca²⁺ oscillations. KN-62, a potent and cell-permeable isoquinolinesulfonamide derivative, has been instrumental as a research tool for elucidating the multifaceted roles of CaMKII. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in studying calcium signaling pathways, and detailed experimental considerations for its use.

Introduction to CaMKII and its Role in Calcium Signaling

Intracellular calcium signals are relayed and interpreted by a host of Ca²⁺ binding proteins. Among these, calmodulin (CaM) plays a pivotal role. Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to interact with and activate a variety of downstream effectors, including CaMKII.

CaMKII is a unique enzyme that can function as a molecular switch. Following activation by Ca²⁺/CaM, it can undergo autophosphorylation, leading to Ca²⁺-independent, autonomous activity.[1] This property allows the kinase to remain active even after the initial Ca²⁺ signal has dissipated, effectively decoding the frequency of Ca²⁺ spikes. This sustained activity is crucial for many downstream cellular events.

This compound: A Selective Inhibitor of CaMKII

This compound is a widely used pharmacological agent to probe the functions of CaMKII. It acts as a selective and reversible inhibitor of CaMKII.[2]

Mechanism of Action

This compound exerts its inhibitory effect by competing with Ca²⁺/calmodulin for binding to the CaMKII holoenzyme.[3] It directly binds to the calmodulin binding site on the kinase, thereby preventing the activation of CaMKII by Ca²⁺/CaM.[2][4] This allosteric inhibition is not competitive with ATP.[3] Consequently, this compound prevents the autophosphorylation of CaMKII at Threonine 286 (in the alpha isoform), a critical step for generating its autonomous activity.[1][4] It is important to note that this compound does not inhibit the activity of already autophosphorylated, Ca²⁺-independent CaMKII.[2][3]

Figure 1: Mechanism of this compound Inhibition of CaMKII Activation.

Quantitative Data on this compound Inhibition

The potency of this compound has been characterized across various studies. The following tables summarize the key quantitative metrics for its inhibitory activity.

Table 1: Inhibitory Constants of this compound for CaMKII Isoforms

| Target | Kᵢ (μM) | Source |

| CaMKII | 0.9 | [2][5] |

| CaMKI | Equally well as CaMKII | [5] |

| CaMKIV | Equally well as CaMKII | [5] |

| CaMKV | 0.8 | [5] |

Table 2: IC₅₀ Values of this compound for CaMKII and Off-Target Effects

| Target/Process | IC₅₀ | Cell Line/System | Source |

| CaMKII | 900 nM | Not Specified | [4] |

| P2RX7 Receptor | 15 nM | Not Specified | [4][5] |

| P2X7 Receptor (ATP-induced Ba²⁺ influx) | 12.59 nM | Human lymphocytes | [5] |

| P2X7 Receptor (BzATP-induced Ca²⁺ influx) | 50.12 nM | HEK293 cells | [5] |

| Bz-ATP-induced IL-1β release | 81 nM | THP1 cells | [5] |

| High KCl-stimulated prolactin secretion | 95 nM | Rat anterior pituitary cells | [6] |

| Carbachol-stimulated acid secretion | 20 μM | Rabbit parietal cells | [7] |

This compound's Role in Elucidating Calcium Signaling Pathways

This compound has been instrumental in dissecting the involvement of CaMKII in a multitude of cellular functions.

Neurotransmission and Synaptic Plasticity

CaMKII is highly concentrated at the postsynaptic density of excitatory synapses and is a critical player in synaptic plasticity, including long-term potentiation (LTP).[8][9] Studies using this compound have demonstrated that inhibition of CaMKII blocks the induction of LTP in the CA1 region of the hippocampus, highlighting the kinase's essential role in this form of memory storage.[8] this compound has also been shown to inhibit glutamate release by affecting voltage-dependent Ca²⁺ channels in synaptosomes.[10]

Gene Expression and Cell Cycle

By modulating the activity of transcription factors, CaMKII can influence gene expression. This compound has been shown to inhibit seizure-induced expression of brain-derived neurotrophic factor (BDNF) mRNA in the adult rat brain.[5] Furthermore, studies have indicated that this compound can block cell cycle progression, causing an accumulation of cells in the S phase in K562 leukemia cells, suggesting a role for CaMKII in cell growth.[5][11]

Ion Channel Regulation

A significant aspect of this compound's effects, and a crucial consideration for interpreting experimental results, is its direct interaction with various ion channels. While some of these effects may be downstream of CaMKII inhibition, several studies point to direct channel modulation.

-

L-type Ca²⁺ Channels: this compound has been reported to directly interact with and inhibit L-type Ca²⁺ channels, which can, in turn, affect processes like insulin secretion.[3][12]

-

Voltage-Gated K⁺ Channels: this compound and its analogue KN-93 can block macroscopic voltage-dependent K⁺ currents (Kv) in smooth muscle cells at concentrations used to inhibit CaMKII.[3]

-

Other Ion Channels: this compound has been shown to inhibit acetylcholine-induced Ca²⁺ influx and carbachol-stimulated Na⁺ influx in adrenal medullary cells.[13] It also inhibits high KCl-stimulated increases in intracellular Ca²⁺ in anterior pituitary cells.[6]

Figure 2: Overview of Cellular Processes Modulated by this compound.

Experimental Protocols

When using this compound in experimental settings, careful consideration of the methodology is paramount to ensure accurate and reproducible results.

General Handling and Preparation

-

Solubility: this compound is soluble in DMSO.[5] For in vivo applications, a stock solution in DMSO can be further diluted in vehicles like a mixture of PEG300, Tween80, and water.[5]

-

Storage: Stock solutions should be stored at -20°C or -80°C for long-term stability.[2]

Cell Culture Experiments

The following is a generalized protocol for treating cultured cells with this compound. Specific parameters will need to be optimized for each cell line and experimental question.

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.[14]

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in the experimental design.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. Incubation times will vary depending on the specific cellular process being investigated.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To assess the phosphorylation state of CaMKII or its substrates.

-

Calcium Imaging: Using fluorescent Ca²⁺ indicators like Fura-2 to measure changes in intracellular Ca²⁺ concentrations.

-

Cell Viability and Proliferation Assays: To determine the effect of this compound on cell growth.

-

Gene Expression Analysis: Using techniques like qPCR or RNA-seq.

-

In Vitro Kinase Assay

This protocol provides a framework for measuring the direct inhibitory effect of this compound on CaMKII activity.

-

Reaction Mixture: Prepare a reaction buffer typically containing HEPES, MgCl₂, CaCl₂, calmodulin, and a CaMKII substrate (e.g., syntide-2 or myosin light chain).[5][15]

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control to the reaction mixture.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding purified CaMKII and [γ-³²P]ATP or using a non-radioactive method with HPLC-MS to detect substrate phosphorylation.[5][15]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 2-10 minutes).

-

Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid for radioactive assays or formic acid for HPLC-MS analysis.[5][15]

-

Quantification: Quantify the phosphorylation of the substrate to determine the level of CaMKII inhibition by this compound.

Figure 3: Generalized Experimental Workflows for Using this compound.

Considerations and Off-Target Effects

While this compound is a valuable tool, it is essential to be aware of its limitations and potential off-target effects to ensure proper interpretation of experimental data.

-

P2RX7 Receptor Antagonism: this compound is a potent antagonist of the P2RX7 receptor, with an IC₅₀ in the nanomolar range, which is significantly lower than its IC₅₀ for CaMKII.[4][5] This is a critical consideration in cell types that express this receptor.

-

Ion Channel Inhibition: As detailed in section 3.3, this compound can directly inhibit various ion channels.[3][6][12][13] It is advisable to use the inactive analogue, KN-92 (or KN-04), as a negative control to distinguish between effects due to CaMKII inhibition and off-target effects.[3][6][13] KN-92 is structurally similar to this compound but is a much less potent inhibitor of CaMKII.

-

Selectivity: While selective for CaMKII over PKA and PKC, this compound inhibits CaMKI and CaMKIV with similar potency.[5]

Conclusion

References

- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, a calcium/calmodulin-dependent protein kinase II inhibitor, inhibits high potassium-stimulated prolactin secretion and intracellular calcium increases in anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An inhibitor of Ca2+/calmodulin-dependent protein kinase II, this compound, inhibits cholinergic-stimulated parietal cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a specific inhibitor of calcium/calmodulin-dependent protein kinase II, on long-term potentiation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca/calmodulin-dependent kinase II inhibitor KN62 attenuates glutamate release by inhibiting voltage-dependent Ca(2+)-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor this compound: comparison with antagonists of calmodulin and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ca(2+)/calmodulin-dependent protein kinase II inhibitor this compound inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 15. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on KN-62 and CaMKII: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on KN-62, a widely used pharmacological inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of this compound's mechanism of action, pharmacological profile, and its application in studying CaMKII signaling.

Introduction to CaMKII

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role as a mediator of cellular calcium signals.[1] It is ubiquitously expressed and involved in a multitude of cellular functions, particularly in the heart and brain.[2] The CaMKII holoenzyme is typically a dodecamer, assembled from individual monomers, each containing a catalytic domain, a regulatory domain, and an association domain.[3][4] In its basal state, the kinase is autoinhibited. Activation occurs when the Ca2+/Calmodulin (CaM) complex binds to the regulatory domain, leading to a conformational change that exposes the catalytic site.[5] This activation can be sustained through autophosphorylation, allowing the kinase to remain active even after intracellular calcium levels have returned to baseline.[4]

This compound: A Selective CaMKII Inhibitor

This compound is an isoquinolinesulfonamide derivative that is a selective, cell-permeable, and reversible inhibitor of CaMKII.[6][7] It has been a valuable tool in elucidating the physiological and pathological roles of CaMKII. This compound and its analogue, KN-93, are among the most widely used inhibitors for studying the cellular functions of CaMKII.[5][8]

Mechanism of Action

This compound acts as an allosteric inhibitor of CaMKII. Its primary mechanism involves binding directly to the calmodulin-binding site on the CaMKII holoenzyme.[6][7][8] This interaction is competitive with respect to Ca2+/CaM, meaning this compound prevents the activation of the kinase by blocking the binding of the Ca2+/CaM complex.[7][8] Consequently, this compound inhibits the Ca2+/calmodulin-dependent autophosphorylation of CaMKII.[6] It is important to note that this compound does not inhibit the activity of CaMKII that has already been autophosphorylated and is in a Ca2+/CaM-independent, autonomously active state.[6][8]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified against CaMKII and other kinases. This data is crucial for designing experiments and interpreting results.

| Target | Parameter | Value | Species/Tissue | Reference |

| CaMKII | Ki | 0.9 µM | Rat Brain | [6] |

| CaMKII | IC50 | 900 nM | [7] | |

| CaMKI | - | Inhibits | [8][9] | |

| CaMKIV | - | Inhibits | [8][9] | |

| CaMKV | Ki | 0.8 µM | [9] | |

| PKA | - | No significant inhibition | [8][9] | |

| PKC | - | No significant inhibition | [8][9] | |

| MLCK | - | No significant inhibition | [8][9] |

Selectivity and Off-Target Effects

While this compound is selective for CaMKII over PKA, PKC, and MLCK, it also inhibits other CaM kinases like CaMKI and CaMKIV.[8][9] A significant off-target effect of this compound is its potent, non-competitive antagonism of the purinergic P2X7 receptor.[6][7][9] This is an important consideration when interpreting data from cellular or in vivo studies.

| Off-Target | Parameter | Value | Cell Line/System | Reference |

| P2X7 Receptor | IC50 | ~15 nM | HEK293 cells | [6][9] |

| P2X7 Receptor | IC50 | 12.7 nM | Human lymphocytes (ATP-stimulated Ba²+ influx) | [6] |

| P2X7 Receptor | IC50 | 13.1 nM | Human leukemic B lymphocytes (Bz-ATP induced permeability) | [6] |

| Voltage-gated K⁺ channels | - | Inhibits | Smooth muscle cells | [8] |

| L-type Ca²⁺ channels | - | Direct effects | [8] |

Key Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound's effects. Below is a generalized protocol for a CaMKII kinase assay.

CaMKII Kinase Activity Assay

-

Objective: To measure the kinase activity of CaMKII in the presence and absence of this compound.

-

Materials:

-

Purified CaMKII enzyme

-

Substrate peptide (e.g., syntide-2)[10]

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay Buffer: e.g., 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂[9]

-

Calmodulin (CaM)

-

This compound

-

Trichloroacetic acid (TCA) for stopping the reaction

-

Phosphocellulose paper or other separation method

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CaMKII, CaM, and the substrate peptide.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 2-10 minutes).

-

Stop the reaction by adding cold TCA.

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

-

Plot the kinase activity against the concentration of this compound to determine the IC50 value.

-

CaMKII Signaling Pathways and the Impact of this compound

CaMKII is a central node in numerous signaling pathways, including those involved in cardiac hypertrophy, apoptosis, and synaptic plasticity.[11][12][13] For instance, in cardiac myocytes, pathological stimuli can lead to sustained CaMKII activation, which in turn phosphorylates downstream targets like phospholamban (PLN) and ryanodine receptors (RyR2), contributing to heart failure.[13]

The diagram below illustrates a simplified CaMKII signaling pathway in the heart and the point of intervention for this compound.

By inhibiting CaMKII activation, this compound can prevent the phosphorylation of these downstream targets, thereby mitigating the pathological consequences. For example, studies have shown that CaMKII inhibition can reduce cytochrome c release and mitochondrial swelling, which are key events in apoptosis.[13]

Conclusion

This compound has been instrumental in advancing our understanding of CaMKII's diverse roles. Its well-characterized mechanism of action as a CaM-competitive inhibitor makes it a powerful tool for dissecting CaMKII-dependent signaling pathways. However, researchers must remain cognizant of its off-target effects, particularly on the P2X7 receptor and various ion channels, and employ appropriate controls, such as the inactive analogue KN-92, to ensure the specific attribution of observed effects to CaMKII inhibition.[8] Future research may focus on developing even more specific and potent CaMKII inhibitors with improved pharmacokinetic properties for both research and therapeutic applications.

References

- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 5. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]

- 12. CaMKII signaling pathways: Significance and symbolism [wisdomlib.org]

- 13. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]

KN-62: A Technical Guide for Studying Kinase Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KN-62, a widely used pharmacological tool for the investigation of Calcium/calmodulin-dependent protein kinase II (CaMKII) function. This document details its mechanism of action, selectivity, and applications in cellular and biochemical assays, and provides adaptable experimental protocols for its use in research settings.

Introduction to this compound

This compound is a potent, cell-permeable, and reversible inhibitor of CaMKII.[1][2] It acts as a competitive inhibitor with respect to calmodulin (CaM), binding to the CaM binding site on CaMKII and thereby preventing the activation of the kinase.[1] This allosteric mode of inhibition means that this compound is effective at preventing the initial activation of CaMKII but does not inhibit the activity of the kinase once it has been autophosphorylated and has become CaM-independent.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the prevention of CaMKII activation by Ca2+/CaM. In a resting state, the catalytic domain of CaMKII is autoinhibited by its regulatory domain. The binding of Ca2+/CaM to the regulatory domain relieves this autoinhibition, allowing the kinase to become active and phosphorylate its substrates. This compound directly competes with Ca2+/CaM for binding to the regulatory domain, thus stabilizing the inactive conformation of the enzyme.

Figure 1: Mechanism of CaMKII activation and its inhibition by this compound.

Data Presentation: Potency and Selectivity

This compound exhibits high potency for CaMKII. However, it is crucial for researchers to be aware of its off-target effects, most notably its potent antagonism of the P2X7 receptor. The following tables summarize the available quantitative data on this compound's inhibitory activity.

Table 1: Potency of this compound against CaMKII

| Target | Parameter | Value | Species | Reference |

| CaMKII | Ki | 0.9 µM | Rat Brain | [2] |

| CaMKII | IC50 | 900 nM | Not Specified | [1] |

Table 2: Selectivity Profile of this compound

| Target | Parameter | Value | Notes | Reference |

| P2X7 Receptor | IC50 | ~15 nM | Non-competitive antagonist | [1][2] |

| P2X7 Receptor (Bz-ATP induced permeability) | IC50 | 13.1 nM | Human Leukemic B Lymphocytes | [2] |

| ATP-stimulated Ba2+ influx | IC50 | 12.7 nM | Human Lymphocytes | [2] |

| GSK3β | Inhibition | Reported at higher concentrations | [3] | |

| PRAK | Inhibition | Reported at higher concentrations | [3] | |

| MAPKAP-K2 | Inhibition | Reported at higher concentrations | [3] |

Experimental Protocols

The following are generalized protocols for common assays used to study kinase function. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental systems.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on CaMKII activity using a purified enzyme and a model substrate.

Materials:

-

Purified, active CaMKII

-

CaMKII substrate (e.g., Autocamtide-2)

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

-

Calmodulin

-

CaCl₂

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, calmodulin, CaCl₂, and the CaMKII substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding purified CaMKII enzyme.

-

After a brief incubation (e.g., 1-2 minutes), start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by adding the Stop Solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Figure 2: Workflow for an in vitro CaMKII kinase assay with this compound.

Western Blot Analysis of CaMKII Phosphorylation

This protocol allows for the assessment of this compound's effect on the autophosphorylation of CaMKII (at Thr286) in a cellular context.

Materials:

-

Cultured cells expressing CaMKII

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

Stimulus to induce CaMKII activation (e.g., ionomycin, glutamate)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells to activate CaMKII for a short period (e.g., 1-5 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-CaMKII (Thr286) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-CaMKII antibody to normalize for protein loading.

Immunoprecipitation (IP) Kinase Assay

This protocol can be used to assess the effect of this compound on the activity of endogenous CaMKII against an exogenous substrate.

Materials:

-

Cell lysate (prepared as for Western blotting)

-

Anti-CaMKII antibody

-

Protein A/G agarose beads

-

IP Lysis Buffer

-

Kinase Assay Buffer

-

CaMKII substrate

-

[γ-³²P]ATP or unlabeled ATP

-

Wash Buffer

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-CaMKII antibody to form an immune complex.

-

Capture the immune complex by adding protein A/G beads.

-

Wash the beads several times with IP Lysis Buffer and then with Kinase Assay Buffer.

-

Resuspend the beads in Kinase Assay Buffer containing the CaMKII substrate, calmodulin, and CaCl₂.

-

Add varying concentrations of this compound or DMSO and pre-incubate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate, terminate the reaction, and quantify substrate phosphorylation as described in the In Vitro Kinase Assay protocol.

Signaling Pathways

This compound is a valuable tool for dissecting the role of CaMKII in various signaling pathways. Below are diagrams of two key pathways where CaMKII plays a critical role.

CaMKII Signaling in Synaptic Plasticity (Long-Term Potentiation)

CaMKII is a central player in the induction of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[4]

Figure 3: Role of CaMKII in LTP and the inhibitory action of this compound.

CaMKII Signaling in Cardiac Hypertrophy

CaMKII is also implicated in pathological cardiac hypertrophy, a maladaptive response of the heart to stress.[5][6][7]

Figure 4: CaMKII signaling cascade leading to cardiac hypertrophy.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CaM Kinase II Inhibitor. P2X7 Antagonist. - CD BioSciences [celluars.com]

- 4. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKII in myocardial hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

KN-62 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of KN-62 in cell culture. This compound is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It also exhibits noncompetitive antagonism at P2X7 receptors. These protocols are designed to guide researchers in utilizing this compound to investigate CaMKII- and P2X7-mediated signaling pathways in various cellular contexts. Included are methodologies for cell treatment, downstream analysis, and quantitative data presented in structured tables for easy comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a synthetic isoquinolinesulfonamide derivative that acts as a selective inhibitor of CaMKII by binding to the calmodulin-binding site of the enzyme, thereby preventing its activation by Ca2+/calmodulin.[1][2] It is important to note that this compound does not inhibit the activity of already autophosphorylated CaMKII.[1][2] Furthermore, this compound is a potent antagonist of the P2X7 purinergic receptor.[1] This dual activity should be considered when interpreting experimental results.

Key Characteristics of this compound:

| Property | Value | Reference |

| Target | CaMKII | [1] |

| Secondary Target | P2X7 Receptor | [1] |

| Mechanism of Action | Competitive inhibitor with respect to Ca2+/Calmodulin | [1][2] |

| Cell Permeability | Yes | [1] |

Applications in Cell Culture

This compound is a valuable tool for elucidating the roles of CaMKII and P2X7 receptors in a multitude of cellular processes.

Common Research Applications:

-

Cancer Biology: Investigating the role of CaMKII in cell proliferation, apoptosis, and drug resistance. For example, this compound has been shown to suppress hypoxia-inducible factor-1α (HIF-1α) protein synthesis in hepatoma cells.[3]

-

Neuroscience: Studying synaptic plasticity, neurotransmitter release, and neuronal signaling pathways.

-

Immunology: Exploring the involvement of CaMKII and P2X7 in immune cell activation, cytokine release, and inflammation. Inhibition of CaMKII by KN62 has been shown to reduce cytotoxic activity in Natural Killer (NK) cells.[4]

-

Cardiovascular Research: Examining the role of CaMKII in cardiac myocyte function and signaling.

-

Endocrinology: Investigating insulin secretion and other hormonal signaling pathways.[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's instructions for the molecular weight of the this compound powder.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a molecular weight of 721.84 g/mol , dissolve 7.22 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

General Cell Treatment Protocol

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-